Cas no 59619-78-2 (methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate)

methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate structure
59619-78-2 structure
Nome del prodotto:methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate
Numero CAS:59619-78-2
MF:C25H34O7
MW:446.533268451691
CID:1615906
PubChem ID:6434594

methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (5Z)-7-[(2R)-3,5-dihydroxy-2-{(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl}cyclopentyl]hept-5-enoate
    • (Z)-7-[(1R)-3α,5α-Dihydroxy-2β-[(E)-2-(2-phenoxymethyl-1,3-dioxolan-2-yl)ethenyl]cyclopentan-1α-yl]-5-heptenoic acid methyl ester
    • methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoate
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)ethenyl)cyclopentyl)-, methyl ester, (1R-(1-alpha(Z),2-beta(E),3-alpha,5-alpha))-
    • BRN 1275245
    • 59619-78-2
    • 15-Deoxy-15,15-ethylenedioxy-16-phenoxy-17,18,19,20-tetranor-pgf2-alpha methyl ester
    • ZK 56440
    • C 59
    • Inchi: InChI=1S/C25H34O7/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)13-14-25(31-15-16-32-25)18-30-19-9-5-4-6-10-19/h2,4-7,9-10,13-14,20-23,26-27H,3,8,11-12,15-18H2,1H3/b7-2-,14-13+/t20?,21-,22?,23?/m1/s1
    • Chiave InChI: HABBPJCMMSFYJB-LJJGBDBMSA-N
    • Sorrisi: COC(=O)CCCC=CCC1C(CC(C1C=CC2(OCCO2)COC3=CC=CC=C3)O)O

Proprietà calcolate

  • Massa esatta: 446.23052
  • Massa monoisotopica: 446.230453
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 12
  • Complessità: 620
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 94.4
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.244
  • Punto di ebollizione: 560.6°C at 760 mmHg
  • Punto di infiammabilità: 182.4°C
  • Indice di rifrazione: 1.607
  • PSA: 94.45

Raccomanda articoli

Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd